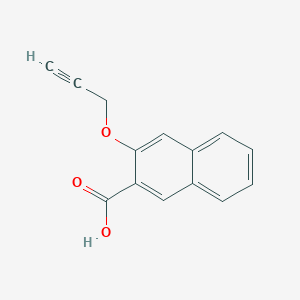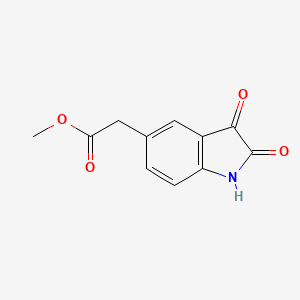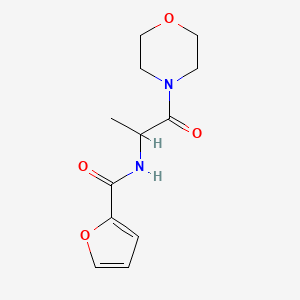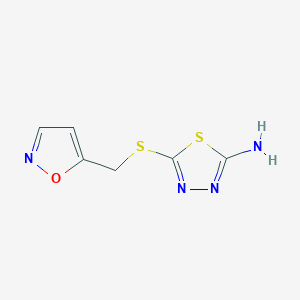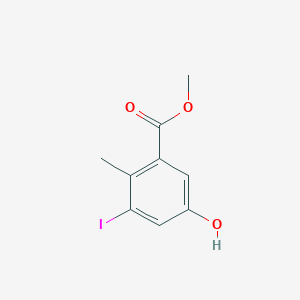
Methyl 5-hydroxy-3-iodo-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-3-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features a hydroxy group at the 5-position, an iodine atom at the 3-position, and a methyl group at the 2-position on the benzene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-3-iodo-2-methylbenzoate typically involves the iodination of a suitable precursor, such as methyl 2-methylbenzoate, followed by hydroxylation. The iodination can be achieved using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under acidic conditions . The hydroxylation step can be performed using a hydroxylating agent such as sodium hydroxide or potassium hydroxide in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-3-iodo-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Methyl 5-oxo-3-iodo-2-methylbenzoate.
Reduction: Methyl 5-hydroxy-2-methylbenzoate.
Substitution: Methyl 5-hydroxy-3-azido-2-methylbenzoate.
Applications De Recherche Scientifique
Methyl 5-hydroxy-3-iodo-2-methylbenzoate has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Methyl 5-hydroxy-3-iodo-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-hydroxy-2-methylbenzoate: Lacks the iodine atom at the 3-position.
Methyl 3-iodo-2-methylbenzoate: Lacks the hydroxy group at the 5-position.
Methyl 5-hydroxy-3-chloro-2-methylbenzoate: Contains a chlorine atom instead of an iodine atom at the 3-position.
Uniqueness
Methyl 5-hydroxy-3-iodo-2-methylbenzoate is unique due to the presence of both a hydroxy group and an iodine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H9IO3 |
|---|---|
Poids moléculaire |
292.07 g/mol |
Nom IUPAC |
methyl 5-hydroxy-3-iodo-2-methylbenzoate |
InChI |
InChI=1S/C9H9IO3/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4,11H,1-2H3 |
Clé InChI |
UIHMXCDTNHAQMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1I)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




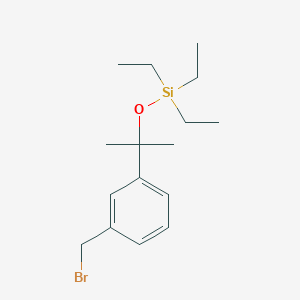
![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)

![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)


